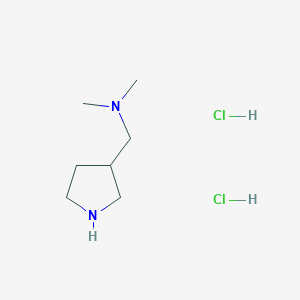

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride

Description

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride (CAS 208711-42-6) is a tertiary amine salt with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol. It features a pyrrolidine ring substituted at the 3-position with a methylamine group, where the amine is dimethylated and protonated as a dihydrochloride salt. This structure enhances its solubility in polar solvents and stability under physiological conditions, making it relevant in pharmaceutical and biochemical applications as an intermediate or building block .

Synonyms include:

- N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride

- N,N-Dimethyl(pyrrolidin-3-ylmethyl)ammonium chloride hydrochloride

Properties

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPZSOWKKSVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

Reduction: Sodium borohydride; reactions are usually performed at low temperatures to prevent decomposition.

Substitution: Various halogenating agents; reactions are conducted under controlled conditions to ensure selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H18Cl2N2

- Molecular Weight : 201.14 g/mol

- IUPAC Name : (R)-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride

- Purity : Typically available at 97% purity

Medicinal Chemistry

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is primarily utilized in medicinal chemistry as a building block for the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a precursor in the development of drugs targeting neurological disorders.

Case Study: Neurological Applications

Research has indicated that derivatives of pyrrolidine compounds exhibit potential neuroprotective effects. For instance, studies have explored the synthesis of novel pyrrolidine-based compounds that demonstrate activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of this compound in these syntheses has shown promise due to its ability to enhance bioavailability and target specificity.

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly its role as a ligand for various receptors in the central nervous system (CNS).

Pharmacodynamics

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could lead to applications in treating mood disorders and anxiety.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate. Its reactivity allows for further modifications leading to complex molecular architectures.

Synthetic Pathways

The compound can be synthesized through several pathways, often involving the reaction of pyrrolidine derivatives with methylating agents. This versatility makes it a valuable tool in constructing diverse chemical entities.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in the development of agrochemicals and specialty chemicals. Its properties can be harnessed to create effective herbicides or pesticides, contributing to agricultural productivity.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Neuroprotective agents for Alzheimer's treatment |

| Pharmacological Research | Ligand for CNS receptors | Potential treatment for mood disorders |

| Chemical Synthesis | Intermediate for complex organic compounds | Synthesis of novel pyrrolidine derivatives |

| Industrial Chemicals | Development of agrochemicals | Herbicides and pesticides |

Mechanism of Action

The mechanism of action of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbone

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 50534-42-4)

- Molecular Formula : C₆H₁₅Cl₂N₂

- Similarity : 0.88 (structural similarity score)

- Key Differences : Lacks the methylene (-CH₂-) bridge between the pyrrolidine ring and the dimethylamine group. This reduces steric bulk and may alter binding affinity in receptor-targeted applications.

(R)- and (S)-Pyrrolidin-3-amine Dihydrochloride (CAS 116183-81-4 and 116183-83-6)

- Molecular Formula : C₄H₁₁Cl₂N₂

- Similarity : 1.00 (parent compound without dimethyl substitution)

- Key Differences : Primary amines instead of tertiary amines. The absence of dimethyl groups reduces lipophilicity and may limit membrane permeability.

N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine Dihydrochloride (CAS 1219964-46-1)

- Molecular Formula : C₁₁H₂₄Cl₂N₂

Analogues with Modified Heterocycles or Functional Groups

4-(Pyrrolidin-3-ylmethyl)morpholine Dihydrochloride

- Molecular Formula : C₉H₁₉Cl₂N₂O

- Key Differences : Incorporates a morpholine ring (oxygen-containing heterocycle), enhancing hydrogen-bonding capacity and solubility in aqueous media .

[(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine Dihydrochloride (CAS 1609403-25-9)

- Molecular Formula : C₈H₁₆Cl₂N₂

(3R)-3-Aminopiperidine Dihydrochloride (CAS 334618-23-4)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride | 208711-42-6 | C₇H₁₈Cl₂N₂ | 201.13 | Tertiary amine, pyrrolidine-CH₂-N(CH₃)₂ |

| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 50534-42-4 | C₆H₁₅Cl₂N₂ | 184.10 | Tertiary amine, no methylene bridge |

| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | C₄H₁₁Cl₂N₂ | 161.05 | Primary amine, enantiomerically pure |

| 4-(Pyrrolidin-3-ylmethyl)morpholine dihydrochloride | - | C₉H₁₉Cl₂N₂O | 234.17 | Morpholine substituent, oxygen heterocycle |

| (3R)-3-Aminopiperidine dihydrochloride | 334618-23-4 | C₅H₁₂Cl₂N₂ | 161.07 | Piperidine backbone, primary amine |

Biological Activity

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride (DMPM-2HCl) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DMPM-2HCl, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

DMPM-2HCl is characterized by its molecular formula , featuring a pyrrolidine ring with two methyl groups attached to a nitrogen atom. It appears as a white crystalline solid and is soluble in water and various organic solvents. This unique structure contributes to its interaction with biological targets, particularly in neurotransmitter systems.

The biological activity of DMPM-2HCl is primarily attributed to its ability to modulate neurotransmitter receptors. It acts as a ligand, influencing receptor activity by binding to active sites, which subsequently affects signal transduction pathways. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions .

Neurotransmitter Modulation

DMPM-2HCl has been investigated for its role in neurotransmitter analog studies. Its structural features indicate that it may influence central nervous system activities, making it a candidate for further pharmacological studies targeting neurotransmitter systems.

Case Studies and Experimental Results

- Neurotransmitter Receptor Binding : In receptor binding assays, DMPM-2HCl exhibited promising results as a modulator of neurotransmitter receptors. The binding affinity and specificity were evaluated through various assays, demonstrating its potential as a therapeutic agent for neurological conditions.

- Antimicrobial Activity : Although direct studies on DMPM-2HCl are sparse, related compounds have shown significant antimicrobial activity. For example, pyrrolidine derivatives have been tested against multiple pathogens with varying degrees of success. The structural similarities suggest that DMPM-2HCl could be evaluated for similar effects .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with dimethyl groups | Potential neurotransmitter modulation |

| Sodium pyrrolidide | Pyrrolidine-based compound | Antibacterial activity against Gram-positive and Gram-negative bacteria |

| 4-Aminoantipyrine | Pyrazole derivative | Used in biochemical assays |

This table illustrates the diversity in biological activities among compounds related to DMPM-2HCl, highlighting its potential role in medicinal applications.

Q & A

Q. What are the standard protocols for synthesizing dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride, and how can purity be ensured during synthesis?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-ylmethylamine with methyl halides in polar solvents (e.g., water or alcohols) under controlled pH conditions .

- Purity Assurance : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) for structural validation. Impurity profiling should follow pharmacopeial standards, referencing analogs like (2,4-diaminopteridin-6-yl)methanol hydrochloride .

- Safety : Follow GHS protocols for handling amines and hydrochlorides, including ventilation and personal protective equipment (PPE) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify amine proton environments and quaternary carbons. Mass spectrometry (HRMS) confirms molecular weight (e.g., 236.14 g/mol for CHN·2HCl) .

- Purity Assessment : Pair HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Compare retention times against certified reference materials (CRMs) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light or oxidizing agents .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC to identify degradation products (e.g., pyrrolidine derivatives) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Tools like ICReDD integrate reaction path searches with experimental feedback loops to minimize trial-and-error approaches .

- AI-Driven Synthesis Planning : Leverage databases (e.g., Reaxys, Pistachio) to predict feasible one-step routes. Prioritize routes with >90% atom economy and low energy barriers .

Q. What statistical strategies are recommended for optimizing reaction conditions (e.g., solvent, temperature)?

Methodological Answer:

-

Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables:

Parameter Range Temperature 25–80°C Solvent Polarity Water (ε=80) to THF (ε=7.5) Catalyst Loading 0.1–5 mol% Analyze responses (yield, purity) using ANOVA to identify significant factors . -

Response Surface Methodology (RSM) : Model non-linear relationships and predict optimal conditions .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Methodological Answer:

- Root-Cause Analysis : Cross-validate experimental setups (e.g., reagent purity, moisture levels). Use tandem mass spectrometry (LC-MS/MS) to trace byproduct origins .

- Computational-Experimental Feedback : Re-run quantum calculations with updated experimental data to refine mechanistic hypotheses .

Q. What methodologies are used to identify and quantify impurities in this compound?

Methodological Answer:

- Impurity Profiling : Use LC-MS with ion-trap detectors to isolate low-abundance species (e.g., dimethylamine derivatives). Compare against impurity libraries (e.g., European Pharmacopoeia) .

- Quantitative NMR (qNMR) : Employ internal standards (e.g., trimethylsilyl propionate) for absolute quantification of major impurities .

Q. How do solvent choice and pH impact the compound’s stability in aqueous solutions?

Methodological Answer:

- pH-Dependent Degradation : Conduct kinetic studies in buffers (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ=254 nm). Acidic conditions (pH <3) typically accelerate hydrolysis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability by reducing nucleophilic attack on the amine group .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

Methodological Answer:

Q. How can researchers design scalable synthetic routes without compromising yield?

Methodological Answer:

- Process Intensification : Use flow chemistry to control exothermic reactions (e.g., methylations). Optimize residence time and mixing efficiency .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and prioritize routes with <5 E-factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.